6-Bromo-1-(chloromethyl)-2-methoxynaphthalene

CAS No.: 92643-16-8

Cat. No.: VC1981177

Molecular Formula: C12H10BrClO

Molecular Weight: 285.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92643-16-8 |

|---|---|

| Molecular Formula | C12H10BrClO |

| Molecular Weight | 285.56 g/mol |

| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene |

| Standard InChI | InChI=1S/C12H10BrClO/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6H,7H2,1H3 |

| Standard InChI Key | BWIOURVJVDKDOC-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=C(C=C1)C=C(C=C2)Br)CCl |

| Canonical SMILES | COC1=C(C2=C(C=C1)C=C(C=C2)Br)CCl |

Introduction

Chemical Identity and Properties

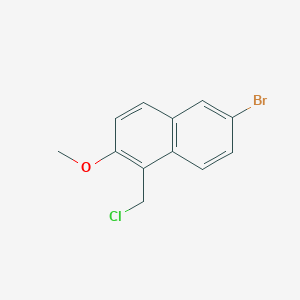

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is a synthetic organic compound belonging to the naphthalene family. It features a naphthalene core with three functional groups strategically positioned: a bromine atom at the 6-position, a chloromethyl group at the 1-position, and a methoxy group at the 2-position . This particular arrangement of substituents confers unique chemical properties that make it valuable in various synthetic applications.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 92643-16-8 |

| Molecular Formula | C12H10BrClO |

| Molecular Weight | 285.56 g/mol |

| IUPAC Name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene |

| InChIKey | BWIOURVJVDKDOC-UHFFFAOYSA-N |

| SMILES Notation | COC1=C(CCl)C2=CC=C(Br)C=C2C=C1 |

Table 1: Key identification parameters of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene

Structural Characteristics

The three-dimensional structure of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene features a planar naphthalene ring system with its substituents positioned to minimize steric hindrance. The bromine atom at position 6 extends from the second ring of the naphthalene system, while the chloromethyl and methoxy groups are attached to adjacent carbon atoms (positions 1 and 2) on the first ring . This particular arrangement creates a molecule with distinct reactivity patterns at different positions.

Synthetic Pathways

The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene typically involves multiple reaction steps, starting from simpler naphthalene derivatives. Several synthetic routes have been developed, each with specific advantages depending on the available starting materials and desired purity of the final product.

From 2-Methoxynaphthalene Derivatives

One common synthetic approach involves starting with 2-methoxynaphthalene or related derivatives. This pathway typically requires:

-

Bromination at the 6-position of the naphthalene ring

-

Introduction of the chloromethyl group at the 1-position through chloromethylation

Chemical Reactivity and Applications

Reactivity Profile

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene exhibits versatile reactivity owing to its multiple functional groups:

-

The chloromethyl group functions as an electrophilic site, readily participating in nucleophilic substitution reactions

-

The bromine at position 6 can undergo metal-catalyzed coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings)

-

The methoxy group provides electron density to the aromatic system, influencing the reactivity of other positions on the ring

This diverse reactivity profile makes the compound valuable as a building block in organic synthesis.

Applications in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in:

-

Pharmaceutical development: As a precursor to bioactive compounds

-

Materials science: In the synthesis of functional materials with specific electronic or optical properties

-

Medicinal chemistry: As a scaffold for designing compounds with specific biological activities

Its role as an electrophile allows it to react with nucleophilic sites on proteins, DNA, and other biomolecules, potentially altering their function and making it useful in biochemical research.

Related Naphthalene Derivatives

Understanding 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in the context of related compounds provides insight into its unique properties and applications.

Comparison with Similar Compounds

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 6-Bromo-1-chloro-2-methoxynaphthalene | 92455-04-4 | C11H8BrClO | Lacks methylene bridge in chloro group |

| 6-Bromo-1-methoxynaphthalene | 54828-63-6 | C11H9BrO | Lacks chloromethyl group at position 1 |

| 6-Bromo-1-fluoro-2-methoxynaphthalene | 247924-74-9 | C11H8BrFO | Has fluoro instead of chloromethyl group |

| 2-Bromo-6-methoxynaphthalene (BMN) | N/A | C11H9BrO | Bromination at position 2 instead of 6 |

Table 2: Comparison of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene with related naphthalene derivatives

Structure-Activity Relationships

The positional isomers and related derivatives of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene often exhibit different reactivity patterns and biological activities. For instance:

-

2-Bromo-6-methoxynaphthalene (BMN) is a key intermediate in the synthesis of Naproxen, an important anti-inflammatory drug

-

The positioning of halogens (bromine, chlorine, fluorine) significantly affects the electronic properties and reactivity of the naphthalene ring system

-

The presence or absence of the methylene bridge in the 1-substituent alters the electrophilicity and steric properties of the molecule

These structure-activity relationships are crucial for understanding the specific utility of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene in various applications.

Future Research Directions

Emerging Trends

Emerging trends in the utilization of this compound include:

-

Green chemistry approaches to its synthesis, reducing the environmental impact of production

-

Continuous flow chemistry methods for more efficient and scalable synthesis

-

Computational studies to predict reactivity and guide synthetic applications

-

Integration into combinatorial chemistry platforms for rapid derivative generation and screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume